Terbium(3+) perchlorate

説明

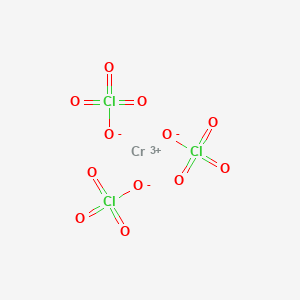

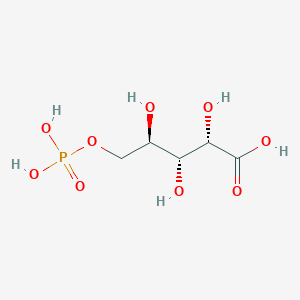

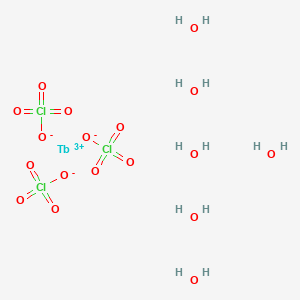

Terbium(3+) perchlorate is an inorganic compound with the chemical formula Tb(ClO4)3 . This salt of terbium(III) can be obtained by reacting terbium(III,IV) oxide with perchloric acid . The perchlorates are non-coordinating anions, so this substance can be used as a starting material for forming Tb(III) complexes .

Synthesis Analysis

The synthesis of Terbium(3+) perchlorate involves the reaction of terbium(III,IV) oxide with perchloric acid . In a study, it was found that terbium(III) can be electrochemically oxidized to terbium(IV) in aqueous carbonate, nitrate, and periodate media .Molecular Structure Analysis

The molecular structure of Terbium(3+) perchlorate can be represented by the formula Tb(ClO4)3 . The compound forms light pink crystals .Chemical Reactions Analysis

Terbium(3+) perchlorate can be used as a starting material for forming Tb(III) complexes . For example, reaction with alanine forms a complex in which the carboxylate portion of four alanine units bridge between two terbium atoms .Physical And Chemical Properties Analysis

Terbium(3+) perchlorate forms light pink crystals . It has a molar mass of 457.26 g·mol−1 and a density of 2.21 g/cm3 . It is soluble in water .科学的研究の応用

Starting Material for Forming Tb(III) Complexes

Terbium perchlorate is an inorganic compound having the chemical formula Tb(ClO4)3. This salt of terbium(III) can be obtained by reacting terbium(III,IV) oxide with perchloric acid . The perchlorates are non-coordinating anions, so this substance can be used as a starting material for forming Tb(III) complexes .

Synthesis of Terbium-Containing Metal-Organic Framework Materials

Terbium perchlorate can be used to synthesize terbium-containing metal-organic framework materials . These materials have potential applications in gas storage, separation, and catalysis.

Bioadsorption of Rare Earth Ions

The spores produced by Bacillus are resistant to extreme environments and are effective in the bioadsorption of rare earth ions . In a study, the cells and spores of Bacillus subtilis PS533 and PS4150 were used as biosorbents, and their adsorption of terbium ions was compared under different conditions . The results showed that the PS4150 spores had the best adsorption effect on Tb(III), with the removal percentage reaching 95.2% .

Recovery of Rare Earth Ions from Wastewater

The study mentioned above also suggests that Bacillus subtilis spores can be used as a potential biosorbent for the recovery of rare earth ions from wastewater . This is an environmentally friendly method of recovering rare earth ions.

Observation of Slow Magnetic Relaxation in Triple-Stranded Lanthanide Helicates

In the observation of slow magnetic relaxation in triple-stranded lanthanide helicates, Terbium (III) perchlorate is substituted for dysprosium (III) perchlorate hexahydrate .

Formation of Fluorescent Complexes

Rare earth ions can combine with 2,6-pyridinedicarboxylic acid (DPA) to form complexes, which produce fluorescence at specific wavelengths . This property can be used in various applications, including bioimaging and sensing.

Safety and Hazards

作用機序

Target of Action

Terbium(3+) perchlorate, also known as TERBIUM PERCHLORATE, is an inorganic compound with the chemical formula Tb(ClO4)3 . The primary targets of this compound are organic ligands, with which it forms stable coordination complexes .

Mode of Action

The perchlorates in terbium(3+) perchlorate are non-coordinating anions, allowing this substance to be used as a starting material for forming Tb(III) complexes . For example, it can react with alanine to form a complex in which the carboxylate portion of four alanine units bridge between two terbium atoms .

Biochemical Pathways

It is known that the compound’s luminescence is enhanced by complex formation in aqueous phases, such as its pyridine 2,6 dicarboxylate (dpa 2−) complexes . This suggests that it may interact with certain biochemical pathways to produce luminescent effects.

Pharmacokinetics

It is soluble in water, which may influence its bioavailability .

Result of Action

The primary result of terbium(3+) perchlorate’s action is the enhancement of Tb3+ luminescence through complex formation . This is particularly evident in its complexes with pyridine 2,6 dicarboxylate (dpa 2−), where the luminescence intensities at certain wavelengths are significantly enhanced .

Action Environment

The action of terbium(3+) perchlorate is influenced by environmental factors such as pH and the presence of other ions. For example, the most stable form of its complex with dpa 2− is observed at pH > 5.3 . Additionally, the presence of different anions can affect the slow magnetic relaxation in triple-stranded lanthanide helicates .

特性

IUPAC Name |

terbium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.6H2O.Tb/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPXFYQZNZUQDE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O18Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium(3+) perchlorate | |

CAS RN |

14014-09-6 | |

| Record name | Terbium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014014096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: Terbium perchlorate exhibits strong fluorescence when exposed to UV light. This fluorescence arises from the electronic transitions within the terbium ion (Tb3+). Researchers utilize this property to study energy transfer mechanisms, particularly in systems containing organic ligands. [, ] For instance, studies have demonstrated enhanced fluorescence of terbium perchlorate when complexed with ligands such as phenylcarboxymethyl sulfoxide [] and crown ethers combined with p-phthalic acid. [] This enhancement suggests efficient energy transfer from the ligands to the terbium ion, making such systems promising for applications like fluorescent probes and sensors.

A: Yes, research indicates that the presence of other rare earth ions can impact the fluorescence of terbium perchlorate. For example, the addition of erbium perchlorate (Er3+) has been shown to enhance the fluorescence intensity of terbium perchlorate in phenylcarboxymethyl sulfoxide complexes. [] Similarly, lanthanum (La3+), gadolinium (Gd3+), and yttrium (Y3+) ions have demonstrated a similar enhancing effect in complexes containing crown ethers and p-phthalic acid. [] These findings suggest the possibility of tuning the fluorescence properties of terbium perchlorate by carefully selecting and incorporating other rare earth ions.

A: While the provided research papers don't explicitly state the molecular formula and weight of anhydrous terbium perchlorate, they do explore the structures of various complexes formed with terbium perchlorate. For instance, a study analyzing the complex formed with isonicotinic acid (Hpya) and biphenyl-2,2'-dicarboxylic acid (H2dpa) revealed a one-dimensional chain polymer structure. In this complex, the terbium ion (Tb3+) coordinates with oxygen atoms from both ligands and water molecules, forming a distorted square antiprism geometry. []

A: The choice of solvent can significantly impact the properties of terbium perchlorate, particularly its coordination behavior and spectroscopic characteristics. For instance, studies employing FT-IR spectroscopy have investigated the solvation of terbium perchlorate in both anhydrous and aqueous solutions. [, ] These investigations offer insights into the coordination number of the Tb(III) ion and how it interacts with surrounding solvent molecules. Additionally, the solubility of terbium perchlorate complexes can vary depending on the solvent. Research on terbium perchlorate complexes with phenylcarboxymethyl sulfoxide revealed high solubility in ethanol. [] Understanding the role of solvent is crucial for optimizing synthesis conditions and tailoring the properties of terbium perchlorate for specific applications.

A: While the provided research primarily focuses on fluorescence properties, terbium perchlorate, and more specifically, its complexes, find potential applications in areas like luminescent materials. For example, researchers have developed core–shell ternary terbium composite nanomaterials by grafting terbium complexes onto silica microspheres. [] These composites, exhibiting enhanced luminescence compared to the individual terbium complexes, hold promise for applications in medicine, industry, and biomaterials.

ANone: Several analytical techniques prove valuable in characterizing terbium perchlorate and its complexes. These include:

- Elemental analysis: Used to determine the elemental composition, offering insights into the stoichiometry of the compound or complex. [, , , ]

- Molar conductivity: Provides information about the electrolytic nature of the compound in solution, helping to understand its dissociation behavior. [, , ]

- IR spectroscopy: Helps identify functional groups and analyze the coordination modes of ligands in complexes. [, , , ]

- UV-Vis spectroscopy: Used to study electronic transitions and determine concentrations, as demonstrated by the analysis of terbium perchlorate solutions. []

- Fluorescence spectroscopy: A powerful tool for investigating the luminescence properties of terbium perchlorate and its complexes, revealing information about energy transfer mechanisms and excited state lifetimes. [, , , ]

- X-ray crystallography: Employed to determine the three-dimensional structure of crystalline complexes, providing detailed insights into bond lengths, angles, and coordination geometries. []

- Thermal analysis: Techniques like thermogravimetric analysis (TGA) can be used to study the thermal stability and decomposition patterns of terbium perchlorate complexes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。